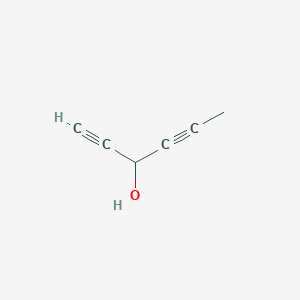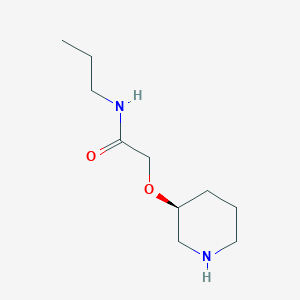
(S)-2-(Piperidin-3-yloxy)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Piperidin-3-yloxy)-N-propylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to an acetamide group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-3-yloxy)-N-propylacetamide typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: The piperidine ring is first functionalized to introduce an ether linkage. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.
Acetamide Formation: The intermediate is then reacted with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
N-Propylation: Finally, the acetamide is N-alkylated using a propylating agent, such as propyl bromide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-2-(Piperidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(Piperidin-3-yloxy)-N-propylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.
作用機序
The mechanism of action of (S)-2-(Piperidin-3-yloxy)-N-propylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-chloro-2-[(3S)-piperidin-3-yloxy]pyridine
- Pyrimidine derivatives used as PI3 kinase inhibitors
- Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors
Uniqueness
(S)-2-(Piperidin-3-yloxy)-N-propylacetamide is unique due to its specific structural features, such as the combination of a piperidine ring and an acetamide group linked through an ether bond
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-[(3S)-piperidin-3-yl]oxy-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-5-12-10(13)8-14-9-4-3-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
HIPDESKOLOAVFF-VIFPVBQESA-N |
異性体SMILES |
CCCNC(=O)CO[C@H]1CCCNC1 |
正規SMILES |
CCCNC(=O)COC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


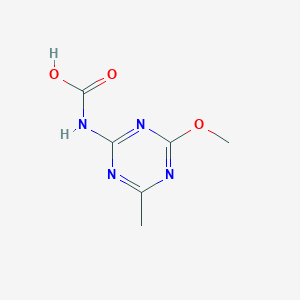
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)

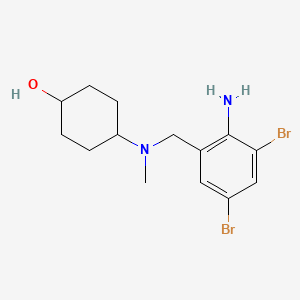
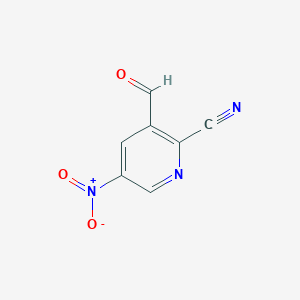
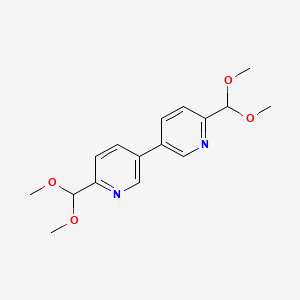
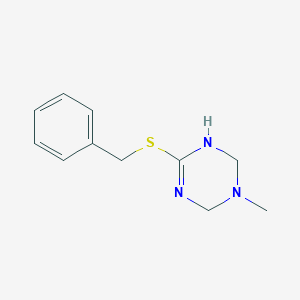
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

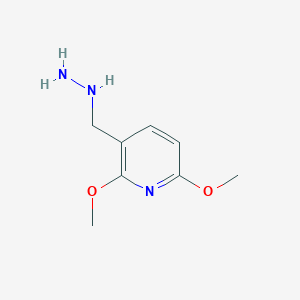
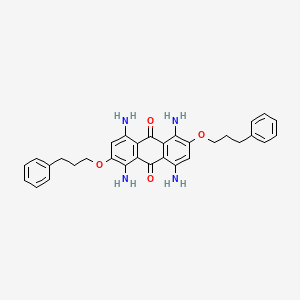
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
